L-Menthyl acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-ADEWGFFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041817, DTXSID7051472 | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2623-23-6, 89-48-5 | |
| Record name | (-)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (±)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Menthyl acetate | |
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| Record name | l-Menthyl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623236 | |
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| Record name | Menthyl acetate | |
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| Record name | Menthyl acetate | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
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| Record name | L-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |
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| Record name | L-menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8C5F4H1OA | |
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| Record name | MENTHYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3LEI45OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Enantioselective Synthesis of L-Menthyl Acetate (B1210297)
The production of optically pure L-Menthyl acetate is critical as different isomers possess distinct organoleptic properties. nih.gov Enantioselective synthesis methods are designed to preferentially produce the desired l-isomer from either a racemic mixture of menthol (B31143) or a prochiral precursor. These methods can be broadly categorized into direct chemical esterification and biocatalytic routes.
Direct esterification is a conventional method for producing this compound. chemicalbook.com This approach typically involves the reaction of L-menthol (B7771125) with an acylating agent, often in the presence of an acid catalyst and under conditions that facilitate the removal of byproducts like water to drive the reaction equilibrium towards the product. chemicalbook.com
The choice of acylating agent is a crucial factor that significantly impacts the reaction's conversion rate and selectivity. Common acylating agents used for the synthesis of this compound include acetic acid, acetic anhydride (B1165640), and vinyl acetate. chemicalbook.comutm.my
Acetic Acid: Direct esterification with acetic acid is a straightforward approach, often performed under azeotropic conditions to remove the water formed during the reaction. chemicalbook.com
Acetic Anhydride: Acetic anhydride is a more reactive acylating agent compared to acetic acid. chemicalbook.comutm.my Its use can lead to higher yields and faster reaction times. Research has shown that reacting L-menthol with acetic anhydride can achieve high yields; for instance, a study using a sulfuric acid catalyst reported a yield of 88.43% after 90 minutes at 60°C. researchgate.net However, a potential side reaction is the hydrolysis of the anhydride, especially in the presence of water, which can be minimized using strategies like fed-batch feeding systems. utm.my
Vinyl Acetate: Vinyl acetate serves as an "irreversible" acyl donor in transesterification reactions. researchgate.net The byproduct of the acylation, vinyl alcohol, tautomerizes to the stable and non-reactive acetaldehyde. This prevents a reverse reaction, thereby driving the synthesis towards a higher yield of the desired ester. researchgate.netgoogle.com It is frequently the acyl donor of choice in enzyme-catalyzed reactions due to this irreversibility. researchgate.netgoogle.com
Studies comparing different acid anhydrides (e.g., acetic, propionic, butyric) in the esterification of racemic menthol have shown that the structure of the acylating agent influences both the yield and the enantioselectivity of the reaction. researchgate.net
The efficiency of direct esterification is heavily dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are used to accelerate the reaction rate.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid are effective catalysts for the esterification of L-menthol. researchgate.netarkat-usa.org For example, the synthesis of L-menthyl acetic using sulfuric acid as a catalyst has been documented to produce high yields. researchgate.net However, these catalysts can be difficult to separate from the reaction mixture and can lead to waste disposal issues. google.com
Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These catalysts are easily separable, reusable, and generally more environmentally friendly. google.com Examples include solid super-strong acids like SO₄²⁻/TiO₂ and SO₄²⁻/Fe₂O₃, as well as acidic resins like Amberlyst-15. arkat-usa.orggoogle.com These have been successfully used in the continuous flow synthesis of menthol esters, demonstrating high conversion and selectivity. arkat-usa.org The use of a solid acid catalyst in the preparation of L-menthol glyoxylic ester monohydrate, for instance, resulted in high yield and purity while simplifying catalyst recovery. google.com
Biocatalytic methods, particularly those employing enzymes, offer a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov These reactions are known for their high enantio-, regio-, and chemoselectivity, often proceeding under mild conditions. researchgate.net Esterases and lipases are the most common biocatalysts used for breaking and forming ester bonds in the synthesis of optically pure chemicals like this compound. nih.gov
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used for the synthesis of esters via esterification or transesterification in organic media. researchgate.net They can effectively resolve racemic mixtures, preferentially esterifying one enantiomer over the other. Lipases from various microbial sources, including Candida and Pseudomonas, have been successfully applied to the synthesis of this compound and other menthyl esters. researchgate.netresearchgate.netdss.go.th
The choice of solvent, acylating agent, temperature, and enzyme immobilization can significantly affect the reaction's outcome. researchgate.netresearchgate.net For instance, less polar solvents often prove better for enzymatic transesterification. researchgate.net The use of irreversible acyl donors like vinyl acetate or other enol esters is common in lipase-catalyzed reactions to achieve high conversions. researchgate.net Research has demonstrated that lipases can preferentially esterify (-)-menthol from a racemic mixture with high yields and enantiomeric excess. researchgate.net In some systems, such as in deep eutectic solvents (DES), conversions as high as 95-96% have been reported for the synthesis of l-menthyl esters using immobilized Candida antarctica lipase (B570770) B. nih.govnih.govmdpi.com
Lipase from Pseudomonas fluorescens (PFL), often referred to by its commercial name Amano AK, has been specifically selected and applied in the enantioselective synthesis of this compound. researchgate.netgoogle.com This enzyme has shown high selectivity in the transesterification of racemic menthol mixtures.
In one key study, PFL was used to preferentially esterify L-menthol from a synthetic eight-isomer menthol mixture. researchgate.net Using vinyl acetate as the acyl donor, researchers were able to achieve an enantiomeric excess (ee) of L-menthol greater than 95% at a 30% conversion of the starting racemic menthol. researchgate.net The enzyme demonstrated remarkable stability and could be recycled 150 times in small batch reactions. researchgate.net
Another process utilized a lyophilized Pseudomonas fluorescens lipase (Amano AK) for the kinetic resolution of a concentrated liquid menthol mixture. google.com The reaction, conducted with vinyl acetate in heptane (B126788) at 50°C, resulted in 100% conversion of the available (-)-menthol to (-)-menthyl acetate with an impressive 98% enantiomeric excess. google.com
The table below summarizes findings from studies utilizing Pseudomonas lipase for menthyl acetate synthesis.
| Enzyme Source | Substrate(s) | Acyl Donor | Solvent | Temperature (°C) | Key Findings | Reference |
| Pseudomonas fluorescens (Amano AK) | dl-menthol (0.68M) | Vinyl acetate | Organic Solvent | ≤50 | >95% ee of l-menthol at 30% conversion. Enzyme recycled 150 times. | researchgate.net |
| Pseudomonas fluorescens (Amano AK) | Liquid menthol mixture | Vinyl acetate | n-Heptane | 50 | 100% conversion of available (-)-menthol to (-)-menthyl acetate; 98% ee. | google.com |
| Pseudomonas cepacia (Lipase PS-30) | (±)-menthol | Vinyl acetate | Organic Media | 20-60 | Immobilization and molecular sieves improved yield to 50%. | researchgate.net |
| Pseudomonas cepacia | l-menthol | Acetic anhydride | Ionic Liquid [DiBIM][PF6] | - | 97.4% conversion of l-menthol under optimal conditions. | sioc-journal.cnepa.gov |
Chemoenzymatic Synthesis and Biocatalytic Routes
Lipase-Catalyzed Transesterification and Esterification
Candida rugosa Lipase in Kinetic Resolution
Lipase from Candida rugosa (CRL) has proven to be an effective biocatalyst for the kinetic resolution of racemic menthol to produce this compound. acs.org In one study, using vinyl acetate as the acyl donor, a conversion of 33.6% was achieved with an enantiomeric excess of the product (eep) greater than 99% and an enantiomeric ratio (E) over 200. scielo.br The reaction was optimized at 35°C with a 1:2 molar ratio of alcohol to ester. scielo.br Immobilization of CRL on various supports, such as Maghnite-H, has been shown to significantly improve the enantioselectivity compared to the free enzyme. researchgate.netchemicalpapers.com For instance, CRL immobilized on Maghnite-H achieved a 43% conversion with an eep of over 99% in toluene (B28343) at 30°C after 24 hours. researchgate.netchemicalpapers.com
Bacillus subtilis Esterase Engineering for Selective Hydrolysis
Esterases from Bacillus subtilis have been a focal point for protein engineering to enhance the selective hydrolysis of dthis compound to produce l-menthol, which can then be esterified to this compound. researchgate.net Wild-type esterases from B. subtilis often exhibit low enantioselectivity. For example, the para-nitrobenzyl esterase from Bacillus subtilis 168 (pnbA-BS) initially showed an E value of only 1.0. rsc.org
Optimization of Enzymatic Reaction Parameters (Temperature, pH, Substrate Concentration, Solvent Systems)
The efficiency of the enzymatic production of this compound is highly dependent on the optimization of various reaction parameters.
Temperature: For the hydrolysis of dthis compound using a whole-cell biocatalyst expressing the engineered pnbA-BS A400P variant, the optimal temperature was found to be 30°C. nih.gov Similarly, for the esterification of l-menthol catalyzed by Candida rugosa lipase, 30°C was also determined to be the optimal temperature. dss.go.th
pH: A pH of 7.0 has been identified as optimal for the whole-cell catalyzed hydrolysis of dthis compound. nih.gov Studies on other enzymatic hydrolyses have also highlighted the importance of pH control, often within the neutral range. researchgate.netcabidigitallibrary.org
Substrate Concentration: Esterases from B. subtilis have shown tolerance to high substrate concentrations, with some systems accommodating up to 500 mM of dthis compound. researchgate.net To mitigate substrate inhibition at higher concentrations, a substrate-feeding strategy can be effectively employed. rsc.orgnih.gov
Solvent Systems: The choice of solvent significantly impacts reaction efficiency. In the kinetic resolution of (R,S)-menthol using Candida rugosa lipase, toluene was found to be a more efficient solvent compared to others. scielo.br For the hydrolysis of dthis compound, water-miscible organic solvents like ethanol (B145695) (10% v/v) have been used as cosolvents to improve enantioselectivity and conversion. researchgate.netrsc.org However, research has also focused on developing organic solvent-free systems to create greener processes. rsc.orgdss.go.thresearchgate.net In some cases, deep eutectic solvents (DES) based on l-menthol itself have been used as the reaction medium. mdpi.com
Table 1: Optimization of Reaction Parameters for this compound Synthesis/Hydrolysis
| Enzyme/Biocatalyst | Reaction | Optimal Temperature | Optimal pH | Optimal Solvent/System | Reference |
|---|---|---|---|---|---|
| Candida rugosa Lipase | Kinetic Resolution | 35°C | - | Toluene | scielo.br |
| Bacillus subtilis Esterase (pnbA-BS A400P) | Hydrolysis | 30°C | 7.0 | Aqueous buffer | nih.gov |
| Candida rugosa Lipase | Esterification | 30°C | - | Solvent-free, 30% water | dss.go.th |
| Bacillus subtilis Esterase (BSE) | Hydrolysis | 30°C | 7.0 | 10% Ethanol (v/v) | researchgate.net |
Novel Biocatalyst Immobilization Techniques
Immobilization is a key strategy to enhance the stability, reusability, and in some cases, the activity and selectivity of biocatalysts used in this compound production. Various techniques have been explored:
Adsorption on Hydrophobic Supports: This is a common method for lipases, which can lead to hyperactivation of the enzyme. mdpi.com Lipases can be immobilized on hydrophobic supports like octyl agarose, which fixes the enzyme in its open, more active conformation. mdpi.comcsic.es
Covalent Attachment: This method creates a stable, irreversible bond between the enzyme and the support. Heterofunctional supports, such as glyoxyl-octyl agarose, allow for initial hydrophobic adsorption followed by multipoint covalent attachment, enhancing stability. csic.es
Immobilization on Natural Supports: Economical and natural materials like Maghnite clay, a type of montmorillonite, have been successfully used to immobilize Candida rugosa lipase, leading to improved enantioselectivity in the resolution of (±)-menthol. researchgate.netchemicalpapers.com Other biomaterials like chitosan (B1678972) and starch have also been investigated as supports. scielo.brcsic.es
Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization technique has been applied to a recombinant esterase from Bacillus subtilis (BsE) for the hydrolysis of dthis compound. hep.com.cn
Immobilization can significantly improve the thermal and pH stability of enzymes. For example, CRL immobilized on Maghnite-H exhibited good thermostability over a temperature range of 30–90°C compared to the free enzyme. researchgate.net
Green Chemistry Approaches in Biocatalytic Production
The biocatalytic production of this compound aligns well with the principles of green chemistry by utilizing enzymes that operate under mild conditions and exhibit high selectivity. kemdikbud.go.id Key green chemistry strategies include:
Solvent-Free Systems: Eliminating organic solvents reduces environmental impact and simplifies downstream processing. The esterification of l-menthol with fatty acids has been successfully demonstrated in organic solvent-free systems using Candida rugosa lipase. dss.go.thresearchgate.net Similarly, the selective hydrolysis of dthis compound has been achieved in an organic solvent-free, whole-cell catalyzed system. rsc.orgnih.gov
Use of Whole-Cell Biocatalysts: Employing whole cells (either wild-type or recombinant) can be more cost-effective than using purified enzymes, as it bypasses the need for costly and time-consuming enzyme purification steps. researchgate.netrsc.orgnih.gov
Biocatalyst Recycling: Immobilization allows for the easy separation and reuse of the biocatalyst, reducing waste and improving the economic viability of the process. scielo.brhep.com.cn
Deep Eutectic Solvents (DES): The use of DES, particularly those derived from one of the substrates like l-menthol, serves the dual purpose of solvent and reactant, creating a more sustainable reaction environment. mdpi.com
These green approaches contribute to making the production of this compound and its precursor, l-menthol, more efficient, inexpensive, and environmentally benign. researchgate.netacs.org
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships (SAR).
Synthesis of Novel Menthyl Esters for Structure-Activity Relationship Studies
The synthesis of novel menthyl esters allows for the investigation of how changes in the acyl group affect the biological and physicochemical properties of the molecule. This is a common strategy in medicinal chemistry and materials science. nih.govnih.govresearchgate.net For instance, studies have focused on the synthesis of ester derivatives of natural compounds like eugenol, menthol, and genistein (B1671435) to evaluate their antimicrobial activity and explore the correlation between their biological properties and physicochemical characteristics. researchgate.net The esterification of terpenic alcohols, including menthol, can enhance their biological activity. researchgate.net By creating a library of novel menthyl esters, researchers can systematically study how modifications to the ester group influence interactions with biological targets or material properties.
Preparation of Chiral Building Blocks from this compound
This compound, and its parent alcohol L-menthol, serve as a cornerstone in asymmetric synthesis, primarily utilized as a chiral auxiliary. The inherent chirality of the menthyl group provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations, enabling the synthesis of complex, enantiomerically pure molecules. This section explores several advanced synthetic methodologies where the menthyl group, derived from this compound or L-menthol, is instrumental in the preparation of valuable chiral building blocks.
Asymmetric Mannich-Type Reactions
A significant application of this compound is in the diastereoselective Mannich-type reaction to produce chiral β-amino esters. The lithium enolate of menthyl acetate can react with various imines to form the corresponding adducts. For instance, the reaction with benzaldehyde (B42025) PMP-imine in toluene yields the adduct with a diastereomeric ratio (dr) of 70:30. researchgate.net The stereoselectivity of this reaction can be dramatically enhanced by the addition of a chiral ligand. researchgate.net
A one-pot procedure involving the lithium amide-assisted Mannich-type reaction of the this compound-derived lithium enolate with PMP-arylaldimines, followed by in situ oxidation, yields syn-3-amino-3-aryl-2-hydroxypropanoates. This method demonstrates high syn-selectivity and diastereoselectivity with respect to the menthyl auxiliary. researchgate.net
Table 1: Diastereoselective Mannich-Type Reaction of this compound Enolate
| Imine Reactant | Additive/Ligand | Product | Diastereomeric Ratio (dr) | Reference |
| Benzaldehyde PMP-imine | None | Mannich adduct | 70:30 | researchgate.net |
| Benzaldehyde PMP-imine | Chiral 1,2-diphenyl-1,2-dimethoxyethane | Mannich adduct | 97:3 | researchgate.net |
| PMP-arylaldimines | Lithium amide / Oxaziridine (in one-pot) | syn-3-Amino-3-aryl-2-hydroxypropanoate | High syn-selectivity and diastereoselectivity | researchgate.net |
Synthesis of P-Stereogenic Compounds
The menthyl group is pivotal in the synthesis of P-stereogenic compounds, which are valuable in catalysis and materials science. L-menthol is used to prepare menthyl H-phosphinates, which are key intermediates. rsc.org The synthesis begins with the reaction of hypophosphorous acid and paraformaldehyde, followed by esterification with L-menthol. rsc.org This creates a diastereomeric mixture of menthyl(hydroxymethyl)-H-phosphinates, which can often be separated. These separated phosphinates are then used in stereospecific reactions to generate a wide array of P-chiral phosphine (B1218219) oxides, phosphinates, and other phosphorus compounds. rsc.org For example, the acetylation of (RP)-menthyl(hydroxymethyl)-H-phosphinate proceeds stereospecifically to yield the corresponding acetate, which can then undergo stereospecific, retention-of-configuration arylation. rsc.org
Synthesis of Chiral Heterocycles
The chiral menthyl auxiliary has been effectively used in domino processes to construct complex heterocyclic structures in a stereoselective manner. iucr.org In one such synthesis, a diazocarbonyl derivative, prepared from L-proline and (-)-menthyl acetate, undergoes a copper- or rhodium-catalyzed decomposition. iucr.org This initiates a domino sequence involving the formation of a spirocyclic ammonium (B1175870) ylide, followed by a tib.eumdpi.com-sigmatropic rearrangement. iucr.org This process efficiently yields a pyrrolo[1,2-a]azocine backbone, a key structural motif in various alkaloids. The use of the (-)-menthyl group as a chiral auxiliary allows for the assignment of the absolute configuration of the product. iucr.org
Chiral Resolution and Derivatization
L-menthol is widely employed as a chiral resolving agent to separate racemic mixtures of carboxylic acids. By esterifying a racemic acid with L-menthol, a mixture of diastereomeric menthyl esters is formed. These diastereomers exhibit different physical properties, often allowing for their separation by chromatography or crystallization. beilstein-archives.org Once separated, the chiral menthyl auxiliary can be cleaved, yielding the enantiomerically pure acids. This strategy has been successfully applied in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. beilstein-archives.org
Molecular Interactions and Mechanistic Studies
Computational Chemistry and Molecular Modeling of L-Menthyl Acetate (B1210297)
Computational chemistry provides powerful tools for understanding the behavior of molecules like L-menthyl acetate at an atomic level. These methods allow for the exploration of conformational landscapes, simulation of dynamic behavior, and prediction of activities based on molecular structure.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the stable conformations of the molecule and the energy differences between them.
The conformational landscape of this compound has been explored using DFT calculations, often in conjunction with experimental techniques like rotational spectroscopy. researchgate.net These studies have identified multiple stable conformers. For instance, two distinct conformers have been observed in the cold environment of a molecular jet. researchgate.net The lowest energy conformer's structure has been precisely determined through experimental data. researchgate.net
DFT calculations, using functionals like B3LYP with basis sets such as 6-311+G(d,p), help in predicting the geometries and relative energies of different conformers. nih.govresearchgate.net For related molecules like menthol (B31143), DFT has been used to show that the most stable conformation is a chair form where the bulky isopropyl, methyl, and hydroxyl groups all occupy equatorial positions. researchgate.netresearchgate.net This information is crucial for understanding the molecule's physical and chemical properties. The study of dipeptides using DFT has shown the ability to locate numerous stable conformers and understand their migration patterns to more stable geometries. nih.gov This highlights the power of DFT in mapping complex potential energy surfaces. nih.gov
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. These simulations can provide insights into the interactions of this compound with its environment, such as in a solution or at an interface.
MD simulations have been utilized to investigate the behavior of similar ester compounds. For example, simulations of methyl chloroacetate (B1199739) derivatives have been performed to understand their properties in bulk and at surfaces. acs.org These simulations, often conducted using software like AMBER with force fields such as 19SB, can calculate thermodynamic properties like the enthalpy of vaporization and dielectric constants. acs.orgresearchgate.net The results of these simulations can be validated against experimental data where available. acs.org
In the context of enzymatic reactions, MD simulations have been used to study the binding of menthyl acetate to enzymes like Burkholderia cepacia lipase (B570770). acs.org These simulations help in understanding the interactions between the ligand (menthyl acetate) and the protein's active site, which is crucial for designing enzyme mutants with improved properties like stereoselectivity. acs.org By simulating the protein-ligand complex, researchers can identify key amino acid residues that influence binding and catalysis. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. epa.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for a particular activity. epa.govfarmaciajournal.com
QSAR studies often involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. farmaciajournal.comnih.gov For a series of aliphatic esters, QSAR models have been developed to predict their toxicity. farmaciajournal.com These models have shown good predictive ability, with high cross-validation coefficients. farmaciajournal.com
The development of a QSAR model typically involves several steps:
Data Set Selection: A set of compounds with known activities is compiled. tandfonline.com
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. tandfonline.com
Model Building: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the activity. researchgate.net
Validation: The model's predictive power is assessed using internal and external validation techniques. farmaciajournal.com
QSAR models can provide valuable insights into the mechanisms of action of compounds like this compound by identifying the key structural features that govern their biological effects. nih.gov
Mechanisms of Biological Action and Pharmacological Pathways
The biological effects of this compound are primarily linked to its hydrolysis into L-menthol (B7771125) and acetic acid and its ability to enhance the permeation of other molecules through the skin.
This compound is hydrolyzed by carboxylesterases (CEs), a group of enzymes that catalyze the cleavage of ester bonds. nih.govoup.com This process yields L-menthol and acetic acid.
The general mechanism of ester hydrolysis by CEs involves a catalytic triad (B1167595) of amino acids, typically serine, histidine, and a glutamic or aspartic acid residue. nih.govucanr.edu The process occurs in two main steps:
Acylation: The serine residue, activated by the nearby histidine and acidic residue, acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (L-menthol) and forming an acyl-enzyme intermediate. nih.govoup.comucanr.edu
Deacylation: A water molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the release of the carboxylic acid (acetic acid) and regenerates the free enzyme. nih.govucanr.edu
The substrate specificity of carboxylesterases can vary. Human carboxylesterase 1 (hCE1) generally prefers substrates with a large acyl group and a small alcohol group, while human carboxylesterase 2 (hCE2) has the opposite preference. nih.gov The hydrolysis of menthyl acetate, which has a relatively large alcohol moiety (menthol) and a small acyl group (acetyl), would likely be favored by hCE2. The efficiency of this hydrolysis is crucial as it can activate or inactivate a compound. nih.gov
Table 1: Kinetic Parameters of Carboxylesterase with Different Substrates
| Substrate | K_m (mM) | V_max (nmol/mg protein) |
|---|---|---|
| 1-Naphthyl Acetate | 1.176 | 2.105 |
| 1-Naphthyl Propionate | 0.86 | 3.225 |
Data derived from studies on carboxylesterase from germinated finger millet. ias.ac.in
This compound is recognized as a chemical penetration enhancer, facilitating the passage of other substances, such as 5-aminolevulinic acid, through the skin. sigmaaldrich.commedchemexpress.com The primary barrier to skin permeation is the stratum corneum (SC), the outermost layer of the epidermis, which consists of dead cells embedded in a lipid matrix. nih.gov
Penetration enhancers like this compound are thought to work through one or more of the following mechanisms, often described by the lipid-protein-partitioning (LPP) theory: bioline.org.brnih.govmdpi.com
Disruption of Stratum Corneum Lipids: this compound can interact with the highly ordered intercellular lipids of the stratum corneum, disrupting their structure and increasing their fluidity. This creates more permeable pathways for other molecules to diffuse through. nih.govmdpi.com
Interaction with Intracellular Proteins: While less emphasized for lipophilic enhancers, they can also interact with the intracellular keratin (B1170402) proteins within the corneocytes. nih.govmdpi.com
Improved Partitioning: this compound can alter the solvent properties of the stratum corneum, thereby increasing the partitioning of a drug from its vehicle into the skin. nih.govbioline.org.br
As a derivative of L-menthol, its mechanism is often compared to its parent compound. L-menthol is believed to disrupt the hydrogen bond network at the head groups of ceramides, which are key components of the SC lipids. nih.gov Being an ester, this compound is more lipophilic than L-menthol, which may influence its interaction and distribution within the lipid bilayers of the stratum corneum. This property could enhance its ability to fluidize the lipid matrix and improve the permeation of co-administered drugs. nih.gov
Host-Guest Interactions and Controlled Release Systems
The encapsulation of volatile or unstable compounds like this compound into host molecules is a strategy employed to enhance stability, provide protection, and enable controlled release. researchgate.net Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are particularly effective hosts for forming inclusion complexes with suitable guest molecules. nih.govmdpi.com The formation of these complexes is a dynamic equilibrium process where no covalent bonds are made or broken. scirp.org This encapsulation can improve the physicochemical properties of the guest molecule, such as solubility and stability, and can be used to modify its release profile. nih.gov
Formation and Characterization of Inclusion Complexes (e.g., with β-cyclodextrin)
Research has demonstrated that this compound can be effectively encapsulated within the cavity of β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). researchgate.netnih.govnih.gov This process is driven by non-covalent interactions, primarily identified through molecular modeling as van der Waals forces and hydrogen bonds. nih.gov The formation of these inclusion complexes (ICs) provides an effective solution to the challenges posed by the strong aroma and instability of ester aroma molecules. nih.gov
The complexation process is often spontaneous. For the interaction between this compound (MA) and HP-β-CD, thermodynamic analysis revealed that the embedding process is a spontaneous, exothermic reaction driven primarily by enthalpy. nih.gov A negative Gibbs free energy value for such processes indicates that the reaction condition is favorable for the solubilization and complexation of the guest molecule in the aqueous carrier solution. scirp.orgnih.gov
A variety of analytical techniques are used to confirm the formation of the inclusion complex and to characterize its structure. researchgate.netnih.gov
X-Ray Diffraction (XRD): XRD patterns help to demonstrate the formation of a new solid phase, which is characteristic of an inclusion complex, as opposed to a simple physical mixture of the components. researchgate.neticm.edu.pl
Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy is a powerful tool for elucidating the geometry of the inclusion complex. Changes in the chemical shifts of the protons on the inner surface of the cyclodextrin (B1172386) cavity (specifically H-3 and H-5) and the protons of the guest molecule (this compound) confirm that the guest has entered the cavity. nih.govnih.gov For the HP-β-CD/MA complex, NMR data suggests that the this compound molecule enters the host cavity primarily through the larger opening. nih.gov
Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability of the complex. The disappearance or shifting of the endothermic peak corresponding to the guest molecule's melting or boiling point in the DSC thermogram of the complex indicates its successful encapsulation. nih.gov In one study, DSC analysis of HP-β-CD/MA microcapsules showed a significant enhancement in the thermal stability of this compound. nih.gov
Isothermal Titration Calorimetry (ITC): ITC experiments provide direct evidence of the intermolecular interactions and thermodynamic parameters of complex formation, confirming the results predicted by molecular modeling. nih.gov
| Characterization Technique | Key Findings for this compound/β-CD Complex | Reference |
|---|---|---|
| Molecular Modeling | Identified hydrogen bonds and van der Waals interactions as the key driving forces for complexation. | nih.gov |
| Thermodynamic Analysis | The embedding process with HP-β-CD is spontaneous and exothermic, driven by enthalpy. | nih.gov |
| FTIR, NMR, ITC | Experimentally confirmed the intermolecular interactions predicted by molecular models. | nih.gov |
| NMR Spectroscopy | Showed chemical shifts in protons of both host (HP-β-CD) and guest (MA), confirming MA entered the cavity. | nih.gov |
| DSC Analysis | Demonstrated significantly enhanced thermal stability of MA after encapsulation in HP-β-CD. | nih.gov |
| XRD & FTIR | Confirmed the successful encapsulation of this compound in β-cyclodextrin. | researchgate.net |
Kinetics and Release Characteristics from Complex Systems
The study of kinetics and release characteristics is fundamental to understanding the mechanism of interaction between the host and guest and for designing effective controlled-release applications. researchgate.net Thermogravimetric analysis (TGA) is a primary method used to determine these characteristics for this compound-cyclodextrin complexes. researchgate.net
Studies on the this compound-β-cyclodextrin inclusion complex have shown a loading capacity of approximately 8.5%, as determined by the weight loss difference between the empty β-CD and the inclusion complex. researchgate.net The release of the encapsulated this compound primarily occurs in a stage preceding the thermal decomposition of the β-CD host molecule. researchgate.net
The release kinetics can be influenced by external factors. For instance, because the this compound-β-CD inclusion complex is a poor heat conductor, the release peak shifts to higher temperatures as the heating rate increases. researchgate.net From these thermogravimetric studies, the activation energy for the release of this compound from the β-CD complex has been calculated. The average activation energy was determined to be 258.7 kJ/mol. researchgate.net This value is significantly higher than the activation energies reported for the release of other flavor compounds, such as l-menthol, from different encapsulation matrices under humid conditions, indicating strong complexation. tandfonline.com
The release rate from the complex is also dependent on the specific structure of the guest molecule. Research comparing the release from β-CD complexes found that the rate of release from the this compound/β-CD complex was greater than that from the terpinyl acetate/β-CD complex. nih.gov This difference is attributed to variations in the molecular chain length and the position of functional groups, which affect the stability of the inclusion complex formed with β-CD. nih.gov
| Parameter | Value / Finding | Reference |
|---|---|---|
| Loading Capacity (this compound in β-CD) | ~8.5% | researchgate.net |
| Release Mechanism | Release occurs before the decomposition of the β-CD host. | researchgate.net |
| Average Activation Energy of Release | 258.7 kJ/mol | researchgate.net |
| Comparative Release Rate | Release from this compound/β-CD is faster than from terpinyl acetate/β-CD. | nih.gov |
Advanced Analytical and Spectroscopic Characterization
Chiral Analytical Methodologies for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of L-menthyl acetate (B1210297) is critical, as different stereoisomers can possess distinct sensory and biological properties. Chiral chromatography is the primary technique for separating and quantifying these isomers.
Chiral Gas Chromatography (GC) is a powerful technique for the stereodifferentiation of volatile compounds like L-menthyl acetate. This method utilizes capillary columns coated with a chiral stationary phase (CSP), often based on modified cyclodextrins. researchgate.netgcms.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
Combinations of capillary columns coated with various modified cyclodextrins are employed to evaluate the enantiomeric ratios of this compound and related compounds in essential oils. researchgate.net For instance, specialized columns can resolve menthol (B31143) enantiomers, which is relevant as menthol is the precursor to menthyl acetate. gcms.cz However, challenges such as co-elution can occur. On certain chiral columns, such as Rt-BetaDEXsm, the (+)-menthol enantiomer may co-elute with menthyl acetate, complicating direct analysis. gcms.cz To overcome such issues, comprehensive two-dimensional gas chromatography (GCxGC) can be employed. By using a chiral column in the first dimension and an achiral column in the second, co-elutions are resolved, allowing for accurate calculation of enantiomer ratios without interference. gcms.cz
Table 1: Chiral GC Column Information for Analysis of Menthyl Acetate and Related Compounds
| Column Type | Stationary Phase Principle | Target Analytes | Application Notes |
|---|---|---|---|
| Cyclodextrin-based | Enantioselective inclusion complexation | Menthyl acetate, Menthol, Menthone | Effective for direct stereodifferentiation in essential oils. researchgate.net |
| Rt-BetaDEXsm | Modified β-cyclodextrin | Menthol, Menthyl acetate | Potential for co-elution of (+)-menthol and menthyl acetate. gcms.cz |
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) offers another robust method for enantiomeric separation. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are particularly effective and widely used for their broad applicability. eijppr.com The separation principle involves differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral polymer, which is chemically bonded or coated onto a silica (B1680970) support. bgb-analytik.com
For the separation of menthyl ester diastereomers, polysaccharide-based columns such as CHIRALPAK IC have demonstrated clean separation. researchgate.net While direct enantioseparation of this compound itself can be challenging, the technique is invaluable for resolving diastereomeric intermediates created during synthesis, which in turn confirms the enantiomeric purity of the final product. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for optimizing resolution. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of this compound.
Rotational spectroscopy is a high-resolution technique that provides exceptionally precise information on the molecular structure and conformational landscape of molecules in the gas phase. A detailed conformational analysis of menthyl acetate using broadband rotational spectroscopy in the 2-12 GHz frequency range has revealed the presence of two distinct conformers under the cold conditions of a molecular jet. researchgate.netillinois.edu
The structure of the lowest energy conformer was determined experimentally by analyzing the spectra of its singly-substituted ¹³C-isotopologues. illinois.eduresearchgate.net This technique also allows for the characterization of internal dynamics within the molecule. For this compound, the internal rotation of the methyl group of the acetyl moiety was characterized, and the barrier to this rotation was determined to be low, on the order of 1 kJ/mol, which is consistent with findings for other acetate compounds. researchgate.netillinois.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure of this compound. tandfonline.comtandfonline.com
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their respective chemical environments.
Detailed ¹H and ¹³C NMR spectroscopic data for this compound and related L-menthol (B7771125) derivatives have been reported. tandfonline.comtandfonline.com These data are crucial for confirming the successful synthesis of the ester and for structural verification.
Table 2: Representative NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | 4.68 (dt) |
| 2.03 (s) | |
| 0.75-1.95 (m) | |
| ¹³C NMR | 170.8 (C=O) |
| 74.5 (CH-O) | |
| 47.2 | |
| 41.0 | |
| 34.2 | |
| 31.4 | |
| 26.4 | |
| 23.6 | |
| 22.0 | |
| 21.3 | |
| 20.8 | |
| 16.4 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from publicly available spectral information. tandfonline.comnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components in a mixture, such as an essential oil. researchgate.netresearchgate.net
The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 198 is often weak or absent. Key fragment ions are observed that provide structural information. A prominent peak results from the loss of acetic acid (60 Da) from the molecular ion, yielding a fragment at m/z 138. Other significant fragments can be seen at m/z 95, 81, and 43 (the acetyl cation, [CH₃CO]⁺), which are characteristic of the menthyl and acetate moieties. nist.gov This fragmentation pattern serves as a chemical fingerprint for the identification of this compound in complex samples. researchgate.netujpronline.com
Table 3: Common Mass Fragments of this compound in EI-MS
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |
| 156 | [M - C₃H₆]⁺ | Loss of propene |
| 138 | [M - CH₃COOH]⁺ | Loss of acetic acid |
| 95 | [C₇H₁₁]⁺ | Menthyl-derived fragment |
| 81 | [C₆H₉]⁺ | Menthyl-derived fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Data sourced from NIST Mass Spectrometry Data Center and other studies. researchgate.netnist.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Menthol |
| (+)-Menthol |
| Isomenthone |
| Menthone |
| Acetic acid |
| Hexane |
Advanced hyphenated techniques for complex mixture analysis (e.g., essential oils)
The analysis of this compound in complex matrices, such as essential oils from Mentha species, necessitates the use of advanced hyphenated analytical techniques. These methods couple a separation technique with a detection technique, providing enhanced sensitivity, selectivity, and structural identification capabilities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound in essential oils. azom.com In this technique, the essential oil sample is first injected into a gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. aensiweb.com As each separated component, such as this compound, elutes from the column, it enters a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov This mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison with spectral libraries like the NIST database. azom.com GC-MS is not only qualitative but also quantitative, enabling the determination of the relative percentage of this compound in an essential oil. aensiweb.com For instance, studies on peppermint oil have used GC-MS to identify and quantify this compound as a key constituent contributing to its characteristic aroma. aensiweb.comleco.co.th
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS can be applied in broader metabolomic studies of plant extracts. sielc.com In LC-MS, separation is achieved using high-performance liquid chromatography (HPLC), and the eluent is subsequently introduced into the mass spectrometer for detection and identification. eurl-pesticides.eu The combination of LC with tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation capabilities. nih.gov
Other hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) and GC-IR (Gas Chromatography-Infrared Spectroscopy) also exist, offering complementary structural information. nih.gov For example, LC-IR can provide information about the functional groups of separated compounds. nih.gov These advanced methods are indispensable for the comprehensive chemical fingerprinting and quality control of essential oils and other complex natural products containing this compound. nih.gov
| Technique | Principle | Application for this compound Analysis |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point, followed by mass-based identification. | Primary method for identification and quantification of this compound in essential oils like peppermint and spearmint. azom.comaensiweb.comleco.co.th |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase, followed by mass-based identification. | Applicable for analyzing this compound in broader non-volatile matrices or as part of comprehensive metabolomic studies. sielc.comeurl-pesticides.eu |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Couples LC separation with NMR spectroscopy for detailed structural elucidation of separated compounds. | Provides unambiguous structural information for isomers and novel compounds in complex mixtures containing this compound. |
Biotechnological and Biosynthetic Pathways
Metabolic Engineering of Microorganisms for L-Menthyl Acetate (B1210297) Production
The de novo microbial production of l-menthyl acetate is a complex challenge that necessitates the engineering of pathways for both its constituent parts: l-menthol (B7771125) (an alcohol) and acetate (an acyl group). While no studies to date have reported the complete synthesis of this compound in a single engineered microorganism, the principles of metabolic engineering for producing related esters and alcohols provide a clear roadmap. researchgate.netasm.org The core strategy involves introducing and optimizing pathways for the precursor molecules and then expressing a suitable enzyme to catalyze their condensation.
A theoretical engineered microorganism, such as Escherichia coli or Saccharomyces cerevisiae, would require several key modifications:
L-Menthol Biosynthesis Pathway: The most challenging component is the multi-step enzymatic pathway to l-menthol, which is naturally found in mint plants. This pathway starts from geranyl pyrophosphate (GPP), a common isoprenoid precursor. It involves cyclization to limonene, a series of hydroxylations, reductions, and isomerizations to form the correct l-menthol stereoisomer. Engineering this pathway into a microbial host would require the heterologous expression of numerous plant-derived enzymes.
Acetyl-CoA Supply: The "acetate" portion of this compound is supplied by acetyl-coenzyme A (acetyl-CoA), a central metabolite in most organisms. To increase the intracellular pool of acetyl-CoA available for ester synthesis, several strategies can be employed. These include the overexpression of enzymes in the pyruvate (B1213749) dehydrogenase complex or the upregulation of acetyl-CoA synthetase. mdpi.com Concurrently, competing pathways that consume acetyl-CoA, such as those for fatty acid degradation (e.g., by deleting the fadE gene) or the formation of by-products like ethanol (B145695), can be downregulated or knocked out. conicet.gov.arsciepublish.com
Esterification Enzyme: A crucial final step is the expression of an enzyme capable of joining l-menthol and acetyl-CoA. Alcohol acyltransferases (AATs) are a class of enzymes responsible for the formation of esters in many plants and yeasts. Selecting or engineering an AAT with high specificity and efficiency for l-menthol and acetyl-CoA would be paramount. Wax ester synthases/diacylglycerol acyltransferases (WS/DGAT) from various bacteria have also been successfully used to produce other fatty acid esters and could be potential candidates. conicet.gov.ar
Research on the production of other esters, such as fatty acid ethyl esters (FAEEs) and isobutyl acetate, demonstrates the feasibility of this approach. researchgate.netconicet.gov.ar For instance, the production of FAEEs in E. coli was achieved by expressing pyruvate decarboxylase and alcohol dehydrogenase to produce ethanol, alongside a wax ester synthase (AtfA) to catalyze the esterification with fatty acyl-CoAs. conicet.gov.ar A similar strategy, combining an engineered l-menthol pathway with an overexpressed AAT, represents the current theoretical framework for microbial this compound production.
Enzymatic Systems for L-Menthol and this compound Interconversion
The interconversion between l-menthol and this compound is a biocatalytic reaction of significant interest, occurring both in nature and in industrial applications. This process is primarily mediated by esterases, lipases, and specific acetyltransferases, which can catalyze the reaction in either direction—synthesis (esterification) or breakdown (hydrolysis)—depending on the reaction conditions.
In Mentha piperita Within peppermint leaves, the biosynthesis of this compound is a highly specific and compartmentalized process. researchgate.net Following the reduction of l-menthone to its epimeric alcohols, l-menthol and d-neomenthol, by distinct dehydrogenase enzymes, the metabolic fates of these alcohols diverge. researchgate.net l-Menthol is specifically converted to this compound through the action of an acetyl-CoA:l-menthol acetyltransferase . researchgate.net This enzyme utilizes acetyl-CoA as the acetyl donor. Research has shown that this acetyltransferase is compartmentalized with the l-menthol dehydrogenase, ensuring an efficient and selective esterification of l-menthol. researchgate.net
Microbial Enzyme Systems for Biocatalysis Microbial enzymes, particularly lipases and esterases, are widely exploited for the interconversion of menthol (B31143) and its esters due to their broad substrate specificity, stereoselectivity, and stability.
Hydrolysis for Kinetic Resolution: A major application is the kinetic resolution of racemic (d,l)-menthyl acetate to produce optically pure l-menthol, a valuable flavor and fragrance compound. nih.gov The process relies on an enzyme that selectively hydrolyzes the l-enantiomer (B50610) of the ester, leaving behind d-menthyl acetate. Esterases from Bacillus subtilis and lipases from Candida rugosa and Burkholderia cepacia have been prominent in this application. nih.govresearchgate.netgoogle.com For example, an engineered para-nitrobenzyl esterase from Bacillus subtilis 168 demonstrated highly selective hydrolysis of d,this compound. nih.gov
Esterification for Synthesis: The same enzymes can catalyze the reverse reaction—esterification—under different conditions, typically with low water content. Lipase (B570770) from Candida rugosa has been shown to efficiently catalyze the esterification of l-menthol with various fatty acids in a solvent-free system. dss.go.th This lipase exhibits a strong preference for l-menthol over d-menthol, enabling enantioselective ester synthesis from a racemic menthol mixture. google.comdss.go.th
The key characteristics of these enzymatic systems are summarized in the table below.
| Enzyme Type | Source Organism | Reaction Catalyzed | Application |
| Acetyltransferase | Mentha piperita | Esterification (Synthesis) | Natural biosynthesis of this compound in mint. researchgate.net |
| Esterase | Bacillus subtilis | Hydrolysis (Breakdown) | Industrial kinetic resolution of d,this compound. nih.gov |
| Lipase | Candida rugosa | Hydrolysis & Esterification | Kinetic resolution and synthesis of menthyl esters. google.comdss.go.th |
| Lipase | Burkholderia cepacia | Hydrolysis (Breakdown) | Kinetic resolution of d,this compound. researchgate.net |
Factors Influencing this compound Content in Natural Sources (e.g., Mentha piperita L.)
The concentration of this compound in the essential oil of peppermint (Mentha piperita L.) is not static but is influenced by a complex interplay of genetic, developmental, and environmental factors. These factors can significantly alter the final quality and chemical profile of the oil.
Developmental Stage (Ontogeny): The age of the plant and its developmental stage at the time of harvest are critical determinants of the essential oil composition. Research has shown that the this compound content generally increases as the peppermint plant matures, corresponding with a decrease in its precursor, l-menthol. semanticscholar.orgresearchgate.netscielo.br Therefore, determining the precise harvest time is crucial for optimizing the yield of specific components. semanticscholar.org
Environmental and Climatic Conditions: As a long-day plant, Mentha piperita's growth and oil production are sensitive to photoperiod and temperature. semanticscholar.orgresearchgate.net Inadequate conditions, such as a short photoperiod, can prevent the plant from flowering, a state which has been linked to higher levels of this compound. semanticscholar.org
Abiotic Stress: Environmental stressors can alter the plant's biochemistry. For instance, moderate salinity stress has been observed to decrease the content of l-menthol while increasing compounds like menthone and menthofuran, which would indirectly affect the potential for this compound synthesis. researchgate.net
Plant Growth Regulators (PGRs): The application of PGRs can modify the production of secondary metabolites. The use of cytokinins like 6-Benzylaminopurine (BAP) has been shown to influence the total yield of essential oils in mint, thereby affecting the absolute amount of individual components like this compound. mdpi.com
The following table summarizes the documented influence of various factors on this compound content in Mentha piperita.
| Factor | Influence on this compound Content | Reference |
| Plant Age | Content increases with plant maturation. | semanticscholar.org |
| Harvest Time | A critical factor for oil composition and quality. | semanticscholar.orgresearchgate.net |
| Photoperiod | Inadequate photoperiod (preventing flowering) may increase content. | semanticscholar.org |
| Biosolid Fertilization | Increasing levels tend to decrease relative content. | semanticscholar.orgresearchgate.net |
| Salinity Stress | Can indirectly affect content by altering precursor (l-menthol) levels. | researchgate.net |
| Plant Growth Regulators | Can modify total essential oil yield and composition. | mdpi.com |
Bioprocess Optimization for Industrial-Scale Biocatalysis
The successful industrial-scale production of compounds like l-menthol via the biocatalytic resolution of this compound hinges on rigorous bioprocess optimization. The goal is to maximize productivity, yield, and enantiomeric purity while minimizing costs and environmental impact. mdpi.com Key strategies focus on improving the biocatalyst's performance and engineering the reaction environment. europa.eu
Enzyme Engineering and Immobilization: The performance of the core biocatalyst can be enhanced through protein engineering to improve activity, stability, and enantioselectivity. nih.govsigmaaldrich.com For industrial use, enzymes are often immobilized onto solid supports or as cross-linked enzyme aggregates (CLEAs). researchgate.net Immobilization simplifies catalyst recovery and reuse, allows for continuous processing, and often enhances stability against changes in temperature and pH. researchgate.net
Whole-Cell Biocatalysis: An alternative to using purified enzymes is to employ whole microbial cells (e.g., E. coli or B. subtilis) that have been engineered to overexpress the desired lipase or esterase. nih.govresearchgate.net This approach avoids costly and time-consuming enzyme purification steps and can be more robust, as the cell protects the enzyme. The catalytic efficiency of whole-cell systems can be greater than that of the corresponding purified enzyme. nih.gov
Reaction Medium Engineering: High concentrations of the substrate (d,this compound) and the product (l-menthol) can cause substrate and product inhibition, severely limiting reaction rates. researchgate.net To overcome this, biphasic (two-phase) systems, such as a pentanol-water system, can be used. researchgate.net In such a system, the organic phase acts as a reservoir for the hydrophobic substrate and sequesters the inhibitory product, maintaining a low, non-toxic concentration in the aqueous phase where the enzyme is active. The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) can further improve performance in these systems. researchgate.net Organic solvent-free systems are also being developed to create more environmentally friendly ("green") processes. nih.govdss.go.th
Optimization of Process Parameters: Fine-tuning physical and chemical parameters is crucial. This includes controlling pH, temperature, and agitation speed to ensure optimal enzyme activity and mass transfer between phases. researchgate.net Substrate loading is another key variable; strategies like substrate constant feeding, where the substrate is added gradually over time, can prevent initial high concentrations from inhibiting the enzyme, ultimately allowing for higher total substrate conversion. nih.gov
These optimization strategies are essential for developing economically viable and scalable biocatalytic processes that can compete with traditional chemical synthesis. mdpi.comfrontiersin.org
| Strategy | Objective | Example Application |
| Enzyme Immobilization | Enhance stability and reusability; enable continuous processing. | Bacillus subtilis esterase immobilized as CLEAs for hydrolysis of dthis compound. researchgate.net |
| Whole-Cell Biocatalysis | Reduce catalyst cost; improve operational stability. | E. coli cells expressing an esterase used for l-menthol production. nih.govresearchgate.net |
| Biphasic Systems | Overcome substrate/product inhibition; increase substrate loading. | Pentanol-water system for the hydrolysis of up to 3.0 M dthis compound. researchgate.net |
| Substrate Feeding | Avoid enzyme inhibition at high substrate concentrations. | Constant feeding of dthis compound to a whole-cell biocatalyst system. nih.gov |
Environmental Fate and Ecotoxicological Research
Degradation Pathways in Environmental Compartments
The breakdown of L-Menthyl acetate (B1210297) in the environment occurs through several key pathways, including atmospheric reactions and hydrolysis in water systems.
In the atmosphere, L-Menthyl acetate is subject to degradation primarily through reactions with photochemically-produced hydroxyl (OH) radicals. nih.gov The rate constant for the vapor-phase reaction of this compound with these radicals is estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of approximately 21 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This relatively short half-life suggests that this compound that volatilizes into the atmosphere is degraded fairly quickly. nih.gov The degradation is initiated by the abstraction of a hydrogen atom from the this compound molecule by the hydroxyl radical. rsc.orgresearchgate.net
When this compound enters water, it undergoes hydrolysis, a chemical reaction in which water molecules break down the ester bond. basf.com The rate of this process is dependent on the pH of the water. nih.gov A base-catalyzed second-order hydrolysis rate constant has been estimated at 3.0 x 10⁻² L/mol-sec. nih.gov This corresponds to a half-life of approximately 7.3 years at a neutral pH of 7 and a significantly shorter half-life of 270 days at a more alkaline pH of 8. nih.gov Some data suggests a much faster hydrolysis half-life of 133 hours at pH 7, though this was derived from similar substances and not direct testing of this compound. basf.com In general, acetates are considered to be readily biodegradable. nih.gov Enzymatic hydrolysis, facilitated by microorganisms, is also a significant degradation pathway in aqueous environments. researchgate.netrsc.orgresearchgate.net
Adsorption and Volatility in Soil and Water Systems
The movement and distribution of this compound in the environment are influenced by its tendency to adsorb to soil and its volatility from water surfaces.
Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 5800, this compound is expected to be immobile in soil. nih.govperfumersapprentice.com This high Koc value, derived from its estimated log Kow of 4.39, indicates a strong tendency for the compound to adsorb to the solid phase of soil and sediment. nih.gov
Despite its low mobility in soil, this compound has the potential to volatilize from moist soil and water surfaces. nih.govbasf.com Its estimated Henry's Law constant of 8.3 x 10⁻⁴ atm-cu m/mole suggests that it will slowly evaporate into the atmosphere from water. nih.govbasf.com However, its strong adsorption to organic matter in soil is expected to reduce the rate of volatilization from soil surfaces. nih.gov
Aquatic and Terrestrial Ecotoxicity Studies
Ecotoxicity studies assess the potential harm of a substance to various organisms in aquatic and terrestrial environments.
This compound is classified as toxic to aquatic life, with long-lasting effects. basf.comsigmaaldrich.comlgcstandards.com
Interactive Data Table: Aquatic Ecotoxicity of this compound
| Test Organism | Endpoint | Concentration (mg/L) | Duration | Reference |
| Fish | LC50 | > 5,000 | 96 h | basf.com |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 1,027 | 48 h | rivm.nl |
| Algae (Scenedesmus subspicatus) | EC50 | > 120 | 72 h | rivm.nl |
| Activated Sludge | NOEC | 2.6 | 14 d | basf.com |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms. NOEC: No observed effect concentration.
There is limited data available regarding the chronic toxicity of this compound to fish and aquatic invertebrates. basf.com No data is available concerning its terrestrial toxicity. basf.com
Applications in Specialized Chemical Systems
Flavor and Fragrance Industry Research Applications
L-Menthyl acetate (B1210297) is a key ingredient in the flavor and fragrance industry, valued for its distinct sensory properties and stability in various formulations.
L-Menthyl acetate is characterized by a mild, fresh, and fruity peppermint odor. chemicalbook.com Its flavor profile is described as cooling, minty, herbal, and slightly fruity with tea-like and woody notes. thegoodscentscompany.comthegoodscentscompany.com Compared to its parent compound, L-menthol (B7771125), this compound offers a smoother and less intense cooling sensation. lookchem.com This makes it a versatile ingredient in products where a strong minty note is not desired. takasago.com
Sensory perception studies have highlighted its unique characteristics. At a concentration of 25 ppm, its taste is readily perceptible. chemicalbook.com In fragrance applications, it is described as having a sweet, slightly fruity-herbal mint odor that is both refreshing and delicately floral. thegoodscentscompany.com The organoleptic properties of this compound can be summarized as follows:
| Attribute | Description | Source(s) |
| Odor Type | Mentholic, minty, fruity, herbal, tea-like, woody, floral, earthy | thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com |
| Flavor Profile | Cooling, mentholic, minty, herbal, woody, balsamic, clove, tropical, floral | thegoodscentscompany.com |
| Sensory Notes | Mild, sweet, fresh, pungent, refreshing, delicate | chemicalbook.comthegoodscentscompany.comlookchem.comtakasago.com |
These sensory attributes make this compound a valuable component in creating complex flavor and fragrance profiles.
This compound exhibits good stability in a variety of fragrance and personal care product formulations. thegoodscentscompany.comchemimpex.com It is particularly stable in soaps, where it imparts freshness without an overpowering minty scent. takasago.comtakasago.com Research has shown its stability across a range of pH levels, making it suitable for different product bases. takasago.com
A key aspect of its utility is its thermal stability, which is greater than that of L-menthol. Studies have investigated its decomposition under subcritical water conditions, providing insights into its stability during industrial processing. sigmaaldrich.comsigmaaldrich.com The stability of this compound in different product environments is detailed below:
| Product Type | pH | Stability |
| Fabric Softener | 3 | Good |
| Antiperspirants | 3.5 | Fair |
| Toiletry Applications | 6 | Good |
| Liquid Detergent | 9 | Good |
| Soap | 10 | Good |
| Powder Detergent | 11 | Good |
| Bleach | 14 | Poor |
Source: takasago.com
Furthermore, research into the encapsulation of this compound in β-cyclodextrin inclusion complexes has demonstrated a method for its controlled release, which can enhance its stability and prolong its sensory impact in various products. sigmaaldrich.comsigmaaldrich.comresearchgate.net
Transdermal Drug Delivery Systems Research
In the field of pharmaceuticals, this compound has been investigated as a chemical penetration enhancer for transdermal drug delivery systems. chemicalbook.com These systems are designed to deliver drugs through the skin for systemic effects. The effectiveness of a transdermal system relies on the ability of the drug to permeate the outermost layer of the skin, the stratum corneum.
Research has shown that this compound and its derivatives can significantly enhance the skin permeation of various drugs with differing lipophilicities. chemicalbook.com For instance, studies have demonstrated its ability to improve the skin permeation of 5-aminolevulinic acid (ALA). sigmaaldrich.comsigmaaldrich.commedchemexpress.com The mechanism by which terpenes like this compound enhance skin penetration is thought to involve the disruption of the highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of the drug through the skin. mdpi.comnih.gov
The use of this compound as a penetration enhancer offers a promising avenue for improving the efficacy of topical drug formulations.
Food Science and Technology Research
This compound is utilized in the food industry as a flavoring agent, where its stability and release characteristics are of significant interest. chemimpex.comnih.gov
The stability of this compound as a flavoring agent is crucial for maintaining the sensory quality of food products. frontiersin.org Its relatively high volatility and susceptibility to degradation can lead to flavor loss during processing and storage. researchgate.net Research has focused on methods to improve its stability, such as encapsulation.
Encapsulation techniques, like forming inclusion complexes with β-cyclodextrin, have been shown to enhance the stability of this compound. sigmaaldrich.comsigmaaldrich.comresearchgate.net This process can protect the flavor compound from degradation and control its release, ensuring a more consistent and lasting flavor profile in the final product. sigmaaldrich.comsigmaaldrich.comresearchgate.net The release of this compound from these complexes can be triggered by factors such as heat, providing a mechanism for controlled flavor delivery. mdpi.comresearchgate.net
The stability of the flavor itself is a key determinant of product quality over time. By employing techniques like encapsulation to protect this compound from degradation, manufacturers can ensure that the desired flavor intensity and profile are maintained throughout the product's shelf-life, thereby preserving its organoleptic acceptability. frontiersin.orgmdpi.com
This compound's unique physicochemical properties are being explored in the realm of advanced materials and nanotechnology. Its incorporation into complex chemical systems is leading to the development of novel materials with tailored functionalities, particularly for controlled release applications and property-enhanced polymers.
Integration into Polymer Matrices for Controlled Release
The encapsulation of volatile compounds like this compound into polymer matrices is a key strategy for protecting the compound from degradation and controlling its release over time. scielo.br This is achieved by creating a physical barrier that governs the diffusion rate of the active agent into the surrounding environment. scielo.br These systems can be broadly categorized as monolithic, where the agent is dispersed throughout the polymer matrix, or reservoir-based, where a core of the active agent is enclosed by a rate-controlling polymer membrane. scielo.br The choice of polymer, whether natural, semi-synthetic, or synthetic, is critical as it dictates the release kinetics and the physical properties of the final product. mdpi.comscielo.br
A notable example of a controlled-release system for this compound involves its encapsulation within β-cyclodextrin (β-CD), a natural polymer. Due to its high volatility, this compound has a short shelf-life; forming an inclusion complex with β-CD enhances its stability and allows for a controlled release profile. researchgate.net Research has shown that this compound can be successfully encapsulated in β-cyclodextrin, with the release kinetics being determined through thermogravimetric analysis. researchgate.net The release of the compound primarily occurs before the thermal decomposition of the β-CD host. researchgate.net
Detailed findings from studies on this inclusion complex reveal specific loading and release characteristics. researchgate.net
Research Findings: this compound Release from β-Cyclodextrin Matrix
| Parameter | Finding | Source |
|---|---|---|
| Host Matrix | β-Cyclodextrin (β-CD) | researchgate.net |
| Guest Molecule | This compound | researchgate.net |
| Loading Capacity | Approximately 8.5% w/w | researchgate.net |
| Release Activation Energy | 258.7 kJ/mol (average) | researchgate.net |
| Release Kinetics | The release rate shifts to higher temperatures with increased heating rates, a characteristic of poor thermal conductivity of the complex. researchgate.net |
While direct research on this compound in other advanced matrices is emerging, analogous systems using the structurally similar compound L-menthol provide insight into potential applications. For instance, a novel composite carrier using a MIL-101 (Cr) metal-organic framework as the host and a cellulose (B213188) acetate fiber (CAF) as a protective shell has been developed for the controlled thermal release of L-menthol. dntb.gov.uaresearchgate.netmdpi.com This system demonstrates excellent storage stability, with only 5% of the encapsulated L-menthol lost after 40 days at room temperature, and effective, heat-triggered release. researchgate.net The success of this cellulose acetate-based system suggests a promising pathway for developing similar thermally-responsive carriers for this compound. researchgate.netmdpi.com
Development of Menthyl Acetate-Functionalized Materials
Beyond simple encapsulation for release, this compound and its parent alcohol, L-menthol, are used to create functionalized materials where the menthyl moiety is covalently bonded to a polymer backbone. This process creates new materials with permanently altered and potentially enhanced physical properties. researchgate.net
A significant development in this area is the synthesis of L-menthyl-capped polyvinyl acetate. researchgate.nettandfonline.com This is achieved by first synthesizing an L-menthol-based chain transfer agent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.nettandfonline.com This specialized agent is then used in the polymerization of vinyl acetate, resulting in a well-defined polyvinyl acetate chain that is "capped" at its end with the L-menthyl group. researchgate.net
The covalent incorporation of the bulky, chiral L-menthyl group imparts new properties to the base polymer. researchgate.net Research has demonstrated that these functionalized polymers exhibit measurable improvements compared to their conventional, non-functionalized counterparts. researchgate.net
Research Findings: Properties of L-Menthyl-Capped Polyvinyl Acetate
| Property | Observation | Source |
|---|---|---|
| Material | L-Menthyl-Capped Polyvinyl Acetate | researchgate.net |
| Synthesis Method | RAFT Polymerization using an L-menthol-based xanthate mediator | researchgate.nettandfonline.com |
| Light Transmission | Higher light transmission properties in a dichloromethane (B109758) solution (at ~277 nm) compared to non-capped homolog. | researchgate.net |
| Thermal Stability | Higher thermal stability than non-capped polyvinyl acetate. | researchgate.net |
| Glass Transition Temp. (Tg) | Higher glass transition temperature compared to the non-capped version. | researchgate.net |
This approach of using L-menthol-derived initiators has also been applied to Atom Transfer Radical Polymerization (ATRP), another method of controlled polymerization, to synthesize functionalized polymers. researchgate.net These methods demonstrate a sophisticated strategy for creating advanced polymers where the specific stereochemistry and physical nature of the L-menthyl group are exploited to tailor material characteristics.
Regulatory Science and Safety Assessment Frameworks
Regulatory Compliance and International Guidelines for Use
L-Menthyl acetate (B1210297) is recognized and regulated for use in food and consumer products by several international bodies. In the United States, it is listed by the Food and Drug Administration (FDA) as a synthetic flavoring substance and adjuvant for direct addition to food for human consumption under 21 CFR 172.515. hpa.gov.twnih.govnih.govfda.gov The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), assigning it FEMA number 2668. nih.govnih.govfda.govtakasago.comsigmaaldrich.com
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated L-Menthyl acetate and concluded that there is no safety concern at current levels of intake when used as a flavoring agent. hpa.gov.tw Its JECFA flavor number is 431. nih.govnih.govfda.gov In the European Union, it is classified under Regulation (EC) No 1272/2008. hpc-standards.com The International Fragrance Association (IFRA) includes various isomers of menthyl acetate in its transparency list, indicating its use as a fragrance ingredient. nih.govnih.gov Additionally, it is listed on the Australian Inventory of Industrial Chemicals. nih.govnih.gov
Toxicological Research and Risk Assessment Methodologies
Toxicological research on this compound involves a combination of in vitro and in vivo studies to assess its potential risks.
Acute toxicity studies have shown this compound to be virtually nontoxic after single oral or dermal exposures. basf.com The oral LD50 in rats and the dermal LD50 in rabbits are both reported to be greater than 5000 mg/kg. hpa.gov.twbasf.com Repeated dose toxicity studies have not observed any substance-specific organ toxicity after repeated administration to animals. basf.com A 90-day sub-chronic inhalation study in rats, where menthyl acetate was added to cigarettes, showed no discernible effect on the type or severity of pathological changes associated with tobacco smoke exposure compared to control cigarettes. hpa.gov.tw
This compound has been evaluated for its genotoxic and mutagenic potential through various tests. It has been found to be non-mutagenic in bacterial assays, such as the Ames test, and in mammalian cell culture tests. hpa.gov.twbasf.com Studies on the addition of menthyl acetate to cigarettes did not show an increase in the mutagenicity of the total particulate matter of the smoke in either the Ames test or an in vitro micronucleus assay. hpa.gov.tw
Studies have assessed the potential of this compound to cause skin and eye irritation, as well as skin sensitization. In vitro assays have shown it to be non-irritating to the skin. basf.com Animal studies using rabbits also indicated that it is not irritating to the eyes. basf.com In human studies, an 8% concentration of this compound in petrolatum applied under an occluded patch for 48 hours produced no irritation. hpa.gov.tw Furthermore, a maximization test on 25 human volunteers using the same concentration found no sensitization reactions. hpa.gov.tw Animal studies, specifically the Mouse Local Lymph Node Assay (LLNA), have also shown this compound to be non-sensitizing. basf.com
Environmental Risk Assessment and Management
The environmental risk of this compound is evaluated based on its potential for persistence, bioaccumulation, and toxicity in aquatic environments. It is considered toxic to aquatic life with long-lasting effects. basf.com The LC50 for fish (Brachydanio rerio) over 96 hours is 6.72 mg/l, and the EC50 for Daphnia magna over 48 hours is 9.1 mg/l. basf.com
The substance has a potential for bioaccumulation in organisms due to its n-octanol/water partition coefficient (log Pow). basf.com However, it is not considered to meet the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) according to REACH regulations. basf.com From water surfaces, it is expected to slowly evaporate into the atmosphere. basf.com Adsorption to the solid soil phase is considered possible. basf.com For transport purposes, this compound is classified as an environmentally hazardous substance. basf.com
Q & A
Q. What analytical methods are recommended for quantifying L-Menthyl acetate in complex matrices (e.g., essential oils or biological samples)?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity. For example, enzymatic hydrolysis of this compound can be monitored by extracting reaction mixtures with ethyl acetate and analyzing menthol derivatives via GC . Polarimetric analysis may also complement enantiomeric purity assessments in synthetic workflows .
Q. How does temperature affect the stability of this compound during industrial processing or storage?
Subcritical water treatment (100–220°C) studies reveal that this compound decomposes at elevated temperatures, forming menthol and acetic acid as primary byproducts. A small-scale ampoule method demonstrated that thermal degradation follows first-order kinetics, with decomposition rates accelerating above 150°C . For controlled storage, temperatures below 25°C in inert atmospheres are advised to minimize ester hydrolysis .
Q. What enzymatic systems are effective for the enantioselective synthesis of this compound?
Lipases and esterases, particularly from Bacillus subtilis, show high enantioselectivity. Wild-type esterases can achieve >90% enantiomeric excess (ee) for L-menthol resolution. Immobilization techniques (e.g., graphene quantum dot modification) enhance enzyme stability and reusability . Reaction optimization in solvent-free systems further improves sustainability .
Advanced Research Questions
Q. How can β-cyclodextrin inclusion complexes enhance the controlled release of this compound in pharmaceutical formulations?
β-Cyclodextrin forms host-guest complexes with this compound via hydrophobic interactions, delaying volatilization and improving thermal stability. Characterization via NMR, XRD, and FTIR confirms complex formation, while in vitro release studies demonstrate pH-dependent kinetics. This method is critical for prolonging flavor/fragrance retention in oral or transdermal delivery systems .
Table 1: Release profiles of this compound from β-cyclodextrin complexes under varying pH conditions (adapted from )
| pH | Release Rate Constant (h⁻¹) | Half-Life (h) |
|---|---|---|
| 5.0 | 0.12 | 5.8 |
| 7.4 | 0.24 | 2.9 |
Q. What molecular strategies improve the enantioselectivity of esterases for this compound resolution?
Semi-rational enzyme engineering, such as site-saturation mutagenesis at residue A400 of Bacillus subtilis esterase, enhances substrate binding via π-alkyl interactions. Computational docking (e.g., AutoDock Vina) identifies steric and electronic complementarity between the enzyme’s active site and L-menthol’s isopropyl group, achieving a 3.5-fold increase in catalytic efficiency (kcat/Km) compared to wild-type .
Q. How does this compound enhance skin permeation of therapeutic agents like 5-aminolevulinic acid (ALA)?
this compound disrupts stratum corneum lipid bilayers, reducing barrier resistance. In vitro Franz cell assays using porcine skin show a 2.3-fold increase in ALA flux when co-administered with 5% this compound. Mechanistic studies suggest synergistic effects with other terpene derivatives via fluidization of ceramide domains .
Methodological Considerations
Q. How to resolve contradictions in reported catalytic efficiencies of engineered esterases?
Discrepancies often arise from divergent assay conditions (e.g., substrate concentration, solvent systems). Standardizing protocols using the International Union of Biochemistry (IUB) guidelines and reporting kcat, Km, and pH/temperature optima ensures comparability. For example, Zhou et al. (2024) validated enzyme activity in 100 mM potassium phosphate buffer (pH 8.0) at 30°C .
Q. What computational tools are critical for predicting this compound interactions in catalytic systems?
Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculations model transition states and binding affinities. Docking studies with mutated esterase variants (e.g., A400P) reveal steric hindrance effects on D-menthyl acetate, explaining enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
